Methyl N-acetyl-L-tryptophanate

Descripción general

Descripción

Methyl N-acetyl-L-tryptophanate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . It is a derivative of tryptophan, an essential amino acid, and is often used in various scientific research applications due to its unique properties.

Mecanismo De Acción

Target of Action

Methyl N-acetyl-L-tryptophanate, also known as AC-TRP-OME, is a derivative of the amino acid tryptophan It’s known that tryptophan and its derivatives play a crucial role in protein synthesis and are involved in various biochemical pathways .

Mode of Action

It’s known that tryptophan derivatives can interact with various proteins and enzymes .

Biochemical Pathways

Tryptophan and its derivatives are involved in several biochemical pathways. They play a role in the synthesis of proteins and other bioactive compounds . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity of AC-TRP-OME . For instance, the selectivity of tryptophan over tyrosine can be achieved by lowering the pH of the aqueous buffer . .

Análisis Bioquímico

Cellular Effects

Methyl N-acetyl-L-tryptophanate has been shown to have protective effects on intestinal epithelial cells (IEC-6) against radiation-induced apoptosis . It achieves this by modulating oxidative stress and mitochondrial membrane integrity . The compound influences cell function by neutralizing radiation-induced oxidative stress, enhancing antioxidant enzymes, and protecting DNA from radiation-induced damage .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl N-acetyl-L-tryptophanate can be synthesized through the acetylation of L-tryptophan followed by esterification. The typical synthetic route involves the reaction of L-tryptophan with acetic anhydride to form N-acetyl-L-tryptophan, which is then esterified using methanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Methyl N-acetyl-L-tryptophanate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Methyl N-acetyl-L-tryptophanate is widely used in scientific research due to its versatile properties:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its role in metabolic pathways and enzyme interactions.

Industry: It is used in the production of pharmaceuticals and as a research chemical .

Comparación Con Compuestos Similares

Similar Compounds

- N-acetyl-L-tryptophan

- Methyl L-tryptophanate

- N-acetyltryptophan methyl ester

Uniqueness

Methyl N-acetyl-L-tryptophanate is unique due to its specific acetylation and esterification, which confer distinct chemical properties and biological activities. Compared to its analogs, it has enhanced stability and specific interactions with biological targets .

Actividad Biológica

Methyl N-acetyl-L-tryptophanate (MNAcTrp) is a derivative of L-tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor for several bioactive compounds, including serotonin and melatonin. This article explores the biological activities of MNAcTrp, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

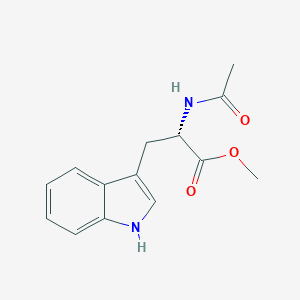

MNAcTrp is synthesized from L-tryptophan through acetylation and methylation processes. The general structure can be represented as follows:

This compound retains the indole ring characteristic of tryptophan, which is crucial for its biological activity.

Antioxidant Properties

MNAcTrp may exhibit antioxidant activity due to the presence of the indole structure, which can scavenge free radicals. This property is essential in protecting cells from oxidative stress, a contributor to various diseases including neurodegenerative disorders.

The mechanisms through which MNAcTrp exerts its biological effects may include:

- Modulation of Neurotransmitter Systems : By influencing serotonin pathways, MNAcTrp could impact mood regulation and cognitive functions.

- Anti-inflammatory Action : Similar to NAT, MNAcTrp may inhibit pro-inflammatory cytokines, contributing to its neuroprotective effects.

- Interaction with Receptors : MNAcTrp might act on various receptors involved in neurotransmission and inflammation.

Research Findings

A comprehensive review of literature reveals several key findings regarding MNAcTrp and its analogs:

Case Studies

- Alzheimer's Disease Model : In a study involving Aβ 1-42 oligomers injected into rats, NAT showed significant improvements in cognitive function as measured by the Morris water maze test. This suggests that similar derivatives like MNAcTrp could have therapeutic potential in neurodegenerative conditions .

- Inflammation Studies : Research indicates that tryptophan derivatives exhibit anti-inflammatory properties by modulating cytokine production. The application of MNAcTrp in inflammatory models could provide insights into its efficacy as an anti-inflammatory agent .

Propiedades

IUPAC Name |

methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZECNVJPYDPBAM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950962 | |

| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2824-57-9 | |

| Record name | N-Acetyltryptophan methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002824579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(1H-Indol-3-yl)-1-methoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-L-TRYPTOPHAN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUP4Y18ZQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Ac-Trp-OMe influence its interaction with α-chymotrypsin?

A: Research shows that Ac-Trp-OMe, a derivative of the natural amino acid tryptophan, exhibits specific interactions with the enzyme α-chymotrypsin. The aromatic indole ring of Ac-Trp-OMe plays a crucial role in binding to the hydrophobic pocket within the active site of the enzyme [, , ]. Modifications to the indole ring, such as the introduction of substituents, can significantly affect the binding affinity and reactivity of Ac-Trp-OMe towards α-chymotrypsin [, ].

Q2: What is the significance of studying Ac-Trp-OMe dimerization in the gas phase?

A: Studying the dimerization of Ac-Trp-OMe in the gas phase provides insights into the intrinsic forces driving the formation of secondary structures in peptides and proteins []. Research has shown that unlike similar systems containing the phenylalanine (Phe) chromophore, Ac-Trp-OMe does not form a β-sheet model system when dimerized. Instead, the presence of polar NH groups in the indole ring leads to the formation of hydrogen bonds between these groups and the C=O groups of the peptide backbone, resulting in a distinct minimum energy structure for the dimer []. This highlights the influence of side-chain polarity on peptide aggregation and structure.

Q3: How does Ac-Trp-OMe react with free radicals, and what does this tell us about its potential role in biological systems?

A: Ac-Trp-OMe reacts with the triethylamine-derived aliphatic peroxyl radical (TEAOO•), a model for lipid peroxyl radicals, with a rate coefficient of 2.3 × 10^3 M-1 s-1 []. This reaction proceeds via radical hydrogen atom transfer (HAT) from the Cα position of Ac-Trp-OMe. Compared to tyrosine and methionine derivatives, Ac-Trp-OMe shows a moderate reaction rate with TEAOO•, suggesting that it could play a role in scavenging lipid peroxyl radicals in biological systems, albeit less efficiently than tyrosine [].

Q4: Are there any known instances of Ac-Trp-OMe undergoing unique chemical transformations catalyzed by enzymes?

A: Interestingly, research has revealed that the enzyme catalase I from Bacillus stearothermophilus, primarily known for its catalase activity, can catalyze a dioxygen-inserted indole-ring opening reaction using Ac-Trp-OMe as a substrate []. This reaction, similar to the activity of tryptophan 2,3-dioxygenase (TDO), highlights the potential of certain enzymes to catalyze unexpected transformations, expanding their known substrate scope and catalytic repertoire [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.